Prochlorperazine edisylate

Catalog No.
S590624
CAS No.
1257-78-9
M.F
C22H30ClN3O6S3
M. Wt
564.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine edisylate

CAS Number

1257-78-9

Product Name

Prochlorperazine edisylate

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid

Molecular Formula

C22H30ClN3O6S3

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

SWOUGRBFXFILIB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O

solubility

73.3 [ug/mL]

Synonyms

Compazine, Edisylate Salt, Prochlorperazine, Edisylate, Prochlorperazine, Maleate, Prochlorperazine, Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Edisylate Salt, Prochlorperazine Maleate, Salt, Prochlorperazine Edisylate

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound Prochlorperazine edisylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 73.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757299. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prochlorperazine edisylate is the 1,2-ethanedisulfonate salt of the phenothiazine derivative prochlorperazine, functioning primarily as a potent dopamine D2 receptor antagonist. In pharmaceutical procurement and formulation science, the edisylate salt is specifically selected for its exceptional hydrophilicity, presenting as a white to very light yellow crystalline powder [1]. Unlike the free base, which is a viscous liquid, the edisylate salt offers superior handling characteristics for solid-state storage while instantly dissolving in aqueous media [2]. This distinct physical profile makes it the mandatory precursor for manufacturing sterile parenteral solutions (intramuscular and intravenous) and liquid oral dosages where rapid systemic absorption is required [1].

Generic substitution at the class or base level fails catastrophically in liquid formulation workflows. Prochlorperazine maleate, the most common solid-dose variant, is practically insoluble in water, rendering it entirely unsuitable for intravenous, intramuscular, or aqueous oral solutions [1]. Attempting to use the free base introduces severe processability issues, as it exists as a light-sensitive, viscous liquid rather than a manageable crystalline powder, and remains very slightly soluble in water [2]. Consequently, for any procurement requirement involving sterile aqueous injectables or rapid-onset liquid formulations, prochlorperazine edisylate is the strictly non-interchangeable material of choice due to its precise solubility and pH compatibility [3].

Aqueous Solubility for Liquid Formulation Suitability

The primary driver for procuring the edisylate salt is its massive solubility advantage in aqueous media. Prochlorperazine edisylate achieves an approximate solubility of 500 mg/mL in water at 25°C [1]. In stark contrast, prochlorperazine maleate is practically insoluble in water, and the free base is only very slightly soluble [2]. This quantitative difference dictates the absolute necessity of the edisylate form for any aqueous-based manufacturing.

Evidence DimensionAqueous Solubility at 25°C
Target Compound DataProchlorperazine edisylate: ~500 mg/mL
Comparator Or BaselineProchlorperazine maleate: Practically insoluble (<1 mg/mL)
Quantified Difference>500-fold higher aqueous solubility
ConditionsAqueous solvent at 25°C

Determines the absolute feasibility of manufacturing sterile injectables and aqueous oral solutions.

Pharmacokinetic Onset via Parenteral Delivery

The high aqueous solubility of the edisylate salt enables parenteral administration, which fundamentally alters the compound's pharmacokinetic profile. When administered via intramuscular (IM) injection, prochlorperazine edisylate achieves an onset of action within 10 to 20 minutes [1]. By comparison, the standard oral administration of prochlorperazine maleate requires 30 to 40 minutes for onset [2]. This rapid systemic availability is critical for acute antiemetic and antipsychotic interventions.

Evidence DimensionSystemic Onset of Action
Target Compound DataProchlorperazine edisylate (IM injection): 10-20 minutes
Comparator Or BaselineProchlorperazine maleate (Oral tablet): 30-40 minutes
Quantified Difference50% reduction in time to systemic onset
ConditionsIn vivo systemic absorption (IM vs Oral)

Justifies the procurement of the edisylate salt for acute-care formulations where delayed onset is clinically unacceptable.

Aqueous Solution pH and Stability for Injectables

For sterile manufacturing, the active pharmaceutical ingredient must maintain stability within a physiologically tolerable pH range. Prochlorperazine edisylate is highly compatible with standard buffering systems, yielding a commercially viable injection pH of 4.2 to 6.2 [1]. This specific pH range ensures the chemical stability of the phenothiazine core in water while minimizing injection site necrosis, a balance that cannot be achieved with the maleate salt due to its insolubility [2].

Evidence DimensionFormulation pH Range
Target Compound DataProchlorperazine edisylate aqueous solution: pH 4.2 - 6.2
Comparator Or BaselineProchlorperazine maleate: N/A (Insoluble in aqueous media)
Quantified DifferenceEnables stable aqueous formulation within physiological limits
ConditionsSterile water for injection with standard buffers

Ensures the compound can be safely and stably formulated into commercial IV/IM products without degradation.

Sterile Injectable Manufacturing (IV/IM)

Due to its ~500 mg/mL aqueous solubility, prochlorperazine edisylate is the mandatory API for formulating acute-care antiemetic and antipsychotic injectables, where the maleate salt completely fails [1].

Liquid Oral Dosage Formulation

Ideal for pediatric or dysphagic patient formulations (syrups and solutions) where a stable, highly soluble, and pH-compatible (4.2-6.2) phenothiazine salt is required [2].

Acute-Onset Pharmacological Modeling

Utilized in in vivo preclinical research requiring rapid dopamine D2 receptor antagonism, leveraging its 10-20 minute IM onset time compared to the slower oral absorption of solid variants [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

563.0985269 g/mol

Monoisotopic Mass

563.0985269 g/mol

Heavy Atom Count

35

UNII

PG20W5VQZS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Prochlorperazine Edisylate is the edisylate salt form of prochlorperazine, a derivative of phenothiazine with antipsychotic and antiemetic properties. Prochlorperazine edisylate blocks postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, including hallucinations and delusions. Prochlorperazine edisylate appears to exert its antiemetic activity by blocking the dopamine and histamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

1257-78-9

Wikipedia

Prochlorperazine edisylate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types